

solubility of S-Adenosyl-L-methionine disulfate tosylate in different buffers

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Compound of Interest

Compound Name: *S-Adenosyl-L-methionine disulfate tosylate*

Cat. No.: B10765667

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Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate

Welcome to the technical support center for **S-Adenosyl-L-methionine disulfate tosylate** (SAME). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **S-Adenosyl-L-methionine disulfate tosylate**?

S-Adenosyl-L-methionine disulfate tosylate is a stable salt form of S-Adenosyl-L-methionine (SAME). SAME is a crucial molecule in cellular metabolism, acting as the primary methyl group donor in numerous biological methylation reactions.^{[1][2]} This specific salt form is engineered for enhanced stability, protecting the reactive SAME molecule from degradation and ensuring consistency in experimental results.^{[1][3]}

Q2: What are the recommended storage conditions for SAME disulfate tosylate?

SAMe disulfate tosylate is hygroscopic and sensitive to light and temperature.[1] To ensure its stability, it should be stored at -20°C in a sealed container, away from moisture.[4] For long-term storage, maintaining these conditions is critical to prevent degradation.

Q3: In which solvents is SAMe disulfate tosylate soluble?

SAMe disulfate tosylate is freely soluble in water.[3][5][6] It is also soluble in Dimethyl Sulfoxide (DMSO).[7][8] However, it has low solubility in organic solvents like ethanol.[1][7]

Solubility Data in Different Buffers and Solvents

The solubility of **S-Adenosyl-L-methionine disulfate tosylate** can vary based on the solvent, pH, and temperature. Below is a summary of reported solubility data.

Solvent/Buffer	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
Water	33.33 - 100	43.47 - 130.41	Sonication may be required to achieve a clear solution.[2][4][7][8]
DMSO	50 - 247.5	65.21 - 322.77	Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[7][8]
PBS (pH 7.2)	~10	~13.04	Solubility is limited at neutral pH.
10% DMSO + 90% Saline	≥ 2.5	≥ 3.26	Clear solution.[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	5	6.52	Sonication is recommended.[7]

Troubleshooting Guide

Encountering issues when working with SAME disulfate tosylate? This guide addresses common problems and provides step-by-step solutions.

Issue 1: Difficulty in dissolving the compound.

- Possible Cause: The compound may not be readily soluble at the desired concentration or in the chosen solvent.
- Solution:
 - Increase Sonication Time: Use an ultrasonic bath to aid dissolution.[\[4\]](#)[\[7\]](#)
 - Gentle Heating: Gently warm the solution. However, be cautious as excessive heat can lead to degradation.
 - Adjust pH: For aqueous solutions, lowering the pH to a more acidic range (pH 3-5) can improve both solubility and stability.[\[1\]](#)
 - Re-evaluate Solvent Choice: Refer to the solubility table to ensure you are using an appropriate solvent. For high concentrations, DMSO is a better choice than water.

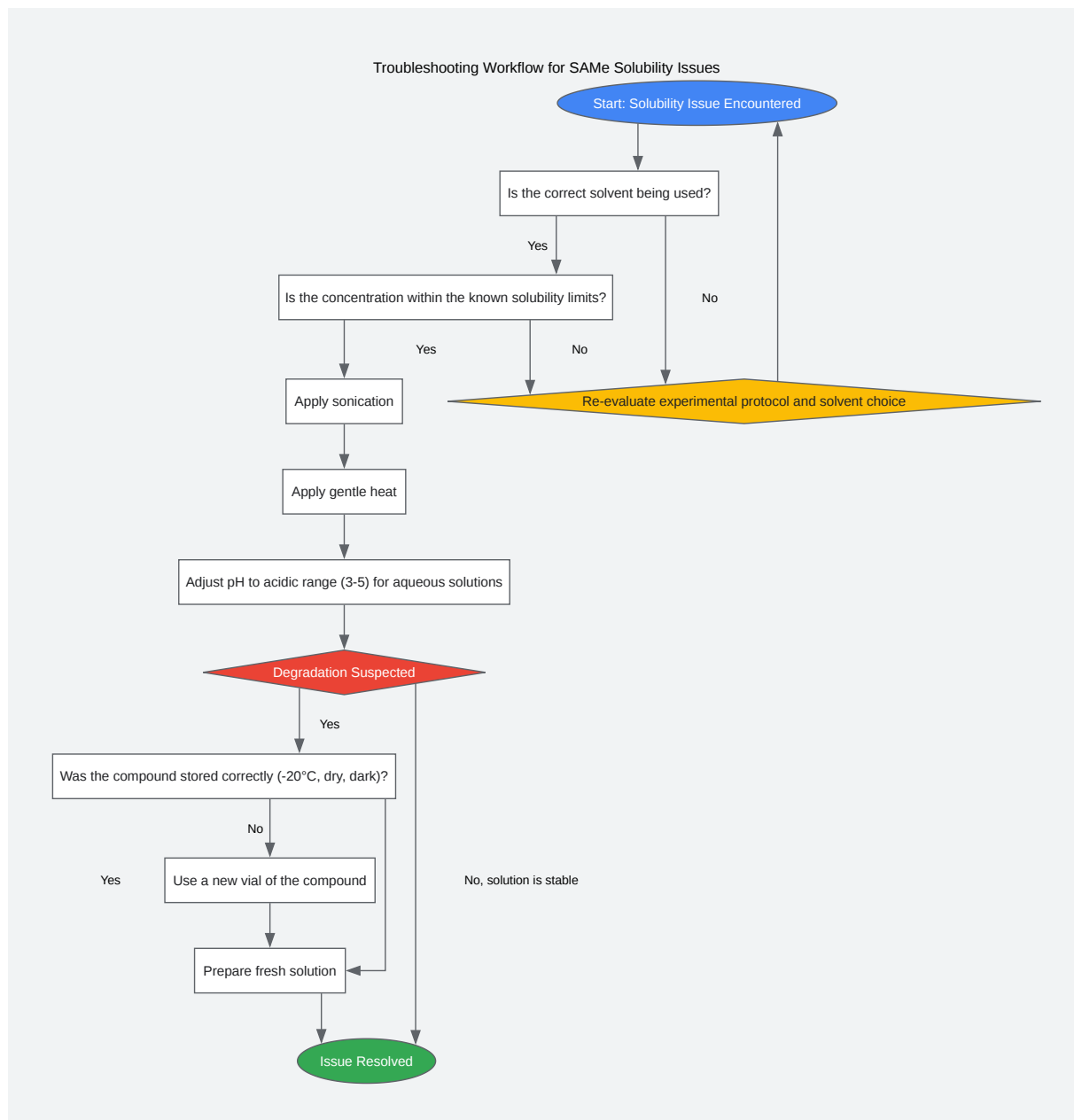
Issue 2: Compound appears to be degrading in solution.

- Possible Cause: SAME is unstable at neutral or alkaline pH and is sensitive to light.[\[1\]](#)
- Solution:
 - Prepare Solutions Fresh: Prepare solutions immediately before use to minimize degradation.[\[1\]](#)
 - Use Acidic Buffers: If compatible with your experiment, use a buffer with a pH between 3 and 5.[\[1\]](#)
 - Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light.
 - Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[\[1\]](#)

Issue 3: Inconsistent experimental results.

- Possible Cause: This could be due to compound degradation, inaccurate concentration, or impurities.
- Solution:
 - Verify Compound Integrity: Ensure the compound has been stored correctly. If in doubt, use a fresh vial.
 - Confirm Concentration: Double-check calculations and ensure the compound is fully dissolved.
 - Use High-Purity Solvents: Use freshly opened, high-purity solvents to avoid contaminants that may affect the experiment.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for SAME solubility issues.

Experimental Protocols

Protocol 1: Determination of Solubility

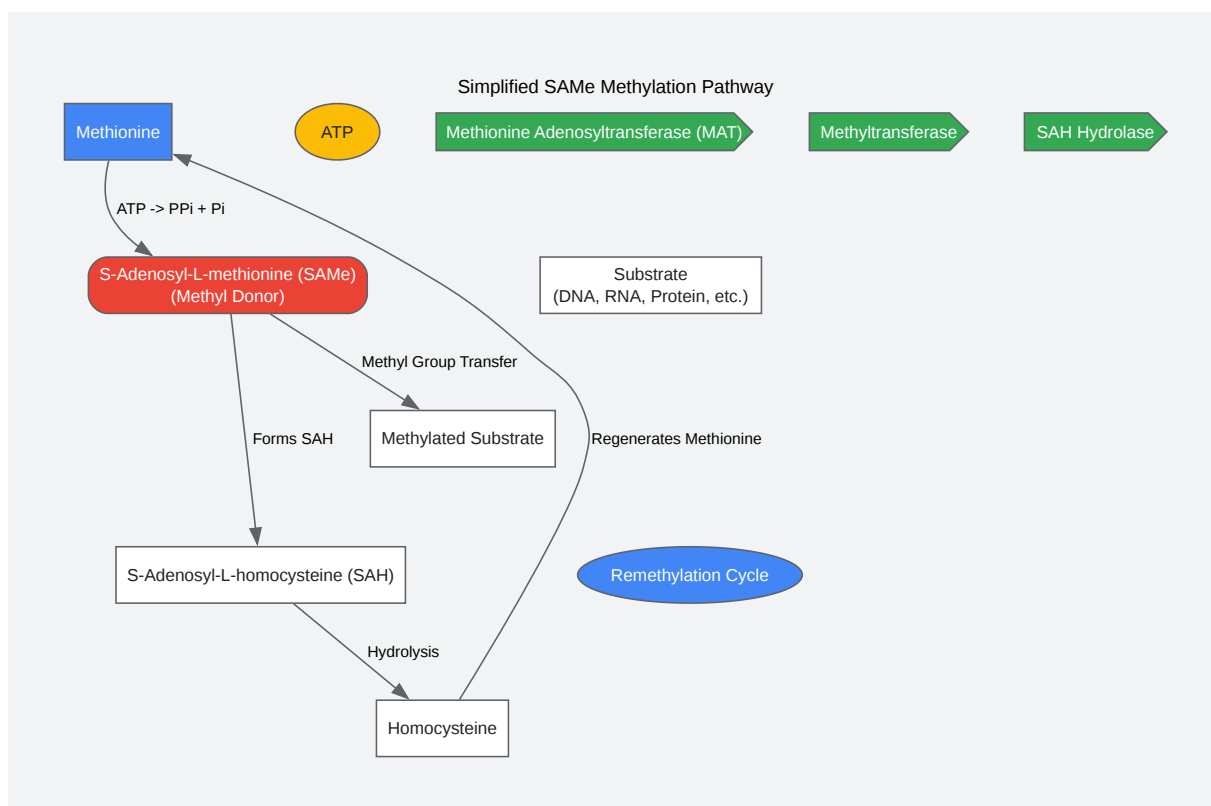
This protocol outlines a general method for determining the solubility of SAdenosyl-L-methionine disulfate tosylate in a specific buffer.

- Materials:
 - **S-Adenosyl-L-methionine disulfate tosylate** powder
 - Buffer of interest (e.g., Tris-HCl, Citrate buffer)
 - Vortex mixer
 - Ultrasonic bath
 - Centrifuge
 - HPLC system with UV detector (detection at 257 nm is suitable)[9]
- Procedure:
 1. Prepare a series of saturated solutions by adding an excess amount of SAdenosyl-L-methionine disulfate tosylate to a known volume of the buffer in separate vials.
 2. Vortex the vials vigorously for 2 minutes.
 3. Place the vials in an ultrasonic bath for 30 minutes to facilitate dissolution.
 4. Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
 5. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
 6. Carefully collect a known volume of the supernatant.

7. Dilute the supernatant with the same buffer to a concentration within the linear range of the HPLC calibration curve.
8. Analyze the diluted sample by HPLC to determine the concentration of dissolved SAME.
9. Calculate the original concentration in the supernatant to determine the solubility.

Biological Context: SAME in Methylation Pathways

SAME is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to the regulation of gene expression, signal transduction, and metabolism.



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Caption: The role of SAME as a methyl donor in cellular methylation reactions.

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